molecular formula C8H8O3 B160493 3-Methoxybenzoic acid CAS No. 586-38-9

3-Methoxybenzoic acid

Cat. No. B160493
CAS RN: 586-38-9
M. Wt: 152.15 g/mol
InChI Key: XHQZJYCNDZAGLW-UHFFFAOYSA-N
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Patent
US04894386

Procedure details

To a mixture of diisopropylamine (2.92 ml) and tetrahydrofuran (17.5 ml), at -78°, under nitrogen, was added 1.17 M n-butyllithium (16.3 ml). After stirring for 15 min, a solution of 4-[5-[3-(dimethylcarbamoyl)propyl]-1-propylindol-3-ylmethyl]-3-methoxybenzoic acid (3.8 g) in tetrahydrofuran (50 ml) was added. The reaction was allowed to warmed to -30° and stirred for 45 min. Methyl iodide (2.71 ml) was added and the mixture stirred for 90 min. The reaction was quenched with saturated ammonium chloride (100 ml) and the organic layer was partitioned between ethyl acetate and saturated ammonium chloride. The organic phase was washed (saturated ammonium chloride, water), dried (MgSO4), and evaporated. The residue was dissolved in saturated sodium bicarbonate. The solution was washed with diethyl ether and acidified to pH 2 with 6N hydrochloric acid. The product was extracted into ethyl acetate, and the organic layer was dried (MgSO4) The solvent was evaporated and the residue was triturated with hexane, powderized and vacuum dried at 40° for 18 hr to afford 4-[5-[3-dimethylcarbamoyl)butyl]1-propylindol-3-ylmethyl]-3methoxybenzoic acid (2.95 g, 75%) as a pale pink solid; mp 60.0°-64.0°.
Quantity
2.92 mL
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
solvent
Reaction Step One
Quantity
16.3 mL
Type
reactant
Reaction Step Two
Name
4-[5-[3-(dimethylcarbamoyl)propyl]-1-propylindol-3-ylmethyl]-3-methoxybenzoic acid
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
2.71 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CN(C)C(CCCC1C=C2C(=CC=1)N(CCC)C=C2C[C:33]1[CH:41]=[CH:40][C:36]([C:37]([OH:39])=[O:38])=[CH:35][C:34]=1[O:42][CH3:43])=O.CI>O1CCCC1>[CH3:43][O:42][C:34]1[CH:35]=[C:36]([CH:40]=[CH:41][CH:33]=1)[C:37]([OH:39])=[O:38]

Inputs

Step One
Name
Quantity
2.92 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
17.5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
16.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
4-[5-[3-(dimethylcarbamoyl)propyl]-1-propylindol-3-ylmethyl]-3-methoxybenzoic acid
Quantity
3.8 g
Type
reactant
Smiles
CN(C(=O)CCCC=1C=C2C(=CN(C2=CC1)CCC)CC1=C(C=C(C(=O)O)C=C1)OC)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
2.71 mL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warmed to -30°
STIRRING
Type
STIRRING
Details
stirred for 45 min
Duration
45 min
STIRRING
Type
STIRRING
Details
the mixture stirred for 90 min
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated ammonium chloride (100 ml)
CUSTOM
Type
CUSTOM
Details
the organic layer was partitioned between ethyl acetate and saturated ammonium chloride
WASH
Type
WASH
Details
The organic phase was washed (saturated ammonium chloride, water)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in saturated sodium bicarbonate
WASH
Type
WASH
Details
The solution was washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried (MgSO4) The solvent
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with hexane
CUSTOM
Type
CUSTOM
Details
vacuum dried at 40° for 18 hr
Duration
18 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 222.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.